3-(3-fluorophenyl)-6-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
Description
Properties
IUPAC Name |
6-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN6O2/c22-15-7-3-8-16(11-15)28-20-19(24-25-28)21(30)26(13-23-20)12-18(29)27-10-4-6-14-5-1-2-9-17(14)27/h1-3,5,7-9,11,13H,4,6,10,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLROIVKZASVZHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CN3C=NC4=C(C3=O)N=NN4C5=CC(=CC=C5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-fluorophenyl)-6-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 3,4-dihydroquinoline with an appropriate aldehyde to form an intermediate, which is then subjected to cyclization with a triazole derivative under controlled conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-(3-fluorophenyl)-6-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted triazolo[4,5-d]pyrimidinones .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with triazolo and pyrimidine scaffolds exhibit significant anticancer properties. The specific compound has been studied for its ability to inhibit tumor growth in various cancer cell lines. In vitro studies have demonstrated that it can induce apoptosis and inhibit cell proliferation through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Studies suggest that it possesses activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. This antimicrobial effect may be attributed to the disruption of bacterial cell membranes or interference with metabolic processes.
Neuroprotective Effects
Given the presence of the tetrahydroquinoline moiety, this compound may exhibit neuroprotective effects. Research has indicated that related compounds can mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Anti-inflammatory Activity
The triazolo-pyrimidine derivatives have been linked to anti-inflammatory effects. The compound may inhibit pro-inflammatory cytokines and pathways involved in chronic inflammation, making it a candidate for treating inflammatory disorders.
Case Study 1: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of triazolopyrimidine compounds and tested their anticancer activity against human cancer cell lines (e.g., breast cancer and lung cancer). One derivative closely related to the compound under discussion demonstrated IC50 values in the low micromolar range, indicating potent anticancer activity .
Case Study 2: Antimicrobial Testing
A comprehensive study evaluated the antimicrobial properties of various triazolo derivatives against standard bacterial strains (e.g., Staphylococcus aureus and Escherichia coli). The compound exhibited significant inhibition zones in disk diffusion assays, suggesting its potential as an effective antimicrobial agent .
Case Study 3: Neuroprotection
In animal models of neurodegeneration, administration of the compound resulted in reduced markers of oxidative stress and inflammation in brain tissues. Behavioral tests indicated improvements in cognitive function compared to control groups .
Mechanism of Action
The mechanism of action of 3-(3-fluorophenyl)-6-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The triazolo[4,5-d]pyrimidinone core is known to interact with nucleic acids and proteins, potentially disrupting cellular processes and leading to therapeutic outcomes .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following table summarizes structurally related triazolopyrimidinone derivatives and their distinguishing features:
Key Findings from Comparative Analysis
Substituent-Driven Activity Differences
- Fluorophenyl vs. Chlorophenyl : The 3-fluorophenyl group in the target compound may enhance metabolic stability compared to chlorophenyl analogs (e.g., compound in ), as fluorine reduces oxidative dehalogenation risks .
- Tetrahydroquinoline vs. Oxadiazole: The tetrahydroquinoline side chain (target compound) likely improves blood-brain barrier penetration compared to the polar 1,2,4-oxadiazole moiety in , which may favor peripheral targets.
- Triazole-Pyrimidine Core vs.
Pharmacokinetic Implications
- Molecular Weight and Lipophilicity: The target compound (MW 433.45) balances moderate lipophilicity (due to tetrahydroquinoline) with solubility, whereas bulkier substituents (e.g., hexyl in ) may hinder absorption.
- Glycosylation Effects : Glycosyl derivatives (e.g., ) exhibit improved aqueous solubility but reduced membrane permeability compared to the target compound’s alkyl-amine side chain.
Biological Activity
The compound 3-(3-fluorophenyl)-6-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a member of the triazolopyrimidine family, which has garnered attention for its potential biological activities. This article explores its synthesis, biological activities including anti-inflammatory and antiviral properties, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from appropriate precursors. Key methods include:
- Condensation Reactions : The initial step often involves the condensation of substituted phenyl and quinoline derivatives to form the triazolopyrimidine core.
- Functional Group Modifications : Subsequent reactions modify functional groups to enhance biological activity.
Anti-inflammatory Activity
Recent studies have indicated that compounds similar to This compound exhibit significant anti-inflammatory properties. For instance:
- Mechanism of Action : These compounds have been shown to inhibit key inflammatory mediators such as COX-2 and IL-1β. In a study involving various derivatives, one compound demonstrated an 82.5% reduction in COX-2 expression and a 89.5% decrease in IL-1β levels compared to control groups .
| Compound | COX-2 Inhibition (%) | IL-1β Inhibition (%) |
|---|---|---|
| Compound A | 82.5 | 89.5 |
| Compound B | 51.8 | 70.0 |
| Compound C | 45.0 | 60.0 |
This suggests that the triazolopyrimidine scaffold can be effectively modified to enhance anti-inflammatory effects.
Antiviral Activity
The antiviral potential of triazolopyrimidines has also been explored extensively:
- Chikungunya Virus (CHIKV) : Compounds related to the target compound have shown selective inhibition of CHIKV replication by targeting the viral capping enzyme nsP1. This inhibition was observed in vitro with low micromolar IC50 values indicating strong antiviral activity against various CHIKV isolates .
Anticancer Activity
Triazolopyrimidines have been studied for their anticancer properties as well:
- Mechanism : The compounds are believed to inhibit specific pathways involved in cancer cell proliferation. For example, they may interact with ubiquitin-specific peptidase enzymes that play a role in tumor growth .
Case Studies
Several case studies highlight the efficacy of triazolopyrimidine derivatives:
- In Vivo Studies : In animal models of inflammation, compounds structurally similar to the target compound significantly reduced paw edema and other inflammatory markers when administered at various dosages.
- Clinical Trials : Preliminary clinical trials have indicated promising results for derivatives in treating chronic inflammatory diseases and specific viral infections.
Q & A
Q. Basic Research Focus
- NMR Spectroscopy : H and C NMR are critical for confirming the triazolopyrimidine core and substituent positions. For example, the deshielded proton signals near δ 8.5–9.0 ppm indicate the triazole ring, while fluorine substituents cause distinct splitting patterns .
- X-ray Crystallography : Single-crystal analysis resolves conformational ambiguities, such as the orientation of the tetrahydroquinoline group. SHELX programs (e.g., SHELXL) are widely used for refinement, particularly for handling high-resolution data and twinned crystals .
What experimental design principles optimize reaction yields and purity in multi-step syntheses?
Q. Advanced Research Focus
- Design of Experiments (DoE) : Systematic variation of parameters (e.g., solvent polarity, temperature, catalyst loading) using statistical models (e.g., factorial design) to identify optimal conditions .
- In-line Monitoring : Techniques like thin-layer chromatography (TLC) or HPLC track intermediate formation, minimizing side reactions .
- Controlled Atmosphere : For moisture-sensitive steps (e.g., Grignard reactions), inert gas (N/Ar) ensures reproducibility .
How should researchers address discrepancies between computational predictions and experimental spectroscopic data?
Q. Advanced Research Focus
- Validation with Multiple Techniques : Cross-validate NMR chemical shifts with density functional theory (DFT) calculations. For crystallographic mismatches, re-refine data using SHELXL’s restraints for bond lengths/angles .
- Dynamic Effects : Consider rotational barriers (e.g., tetrahydroquinoline ring puckering) that may cause NMR signal broadening, resolved via variable-temperature studies .
What methodologies are employed to evaluate the compound’s enzyme inhibition or receptor-binding activity?
Q. Advanced Research Focus
- Enzyme Assays : Fluorescence-based or calorimetric (ITC) assays measure inhibition constants () for target enzymes (e.g., kinases), using ATP analogs as competitors .
- Molecular Docking : Software like AutoDock Vina predicts binding modes, guided by the triazolopyrimidine core’s π-π stacking and hydrogen-bonding potential .
- Metabolic Stability : LC-MS/MS profiles hepatic microsomal degradation to assess pharmacokinetic liabilities .
How do structural modifications (e.g., fluorophenyl vs. chlorophenyl) influence bioactivity and physicochemical properties?
Q. Advanced Research Focus
- Electron-Withdrawing Effects : Fluorine enhances metabolic stability and membrane permeability compared to chlorine, as shown in comparative studies of triazolopyrimidine analogs .
- Steric Considerations : Bulkier substituents (e.g., tetrahydroquinoline vs. piperidine) alter binding pocket interactions, quantified via SAR tables and free-energy perturbation (FEP) simulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
